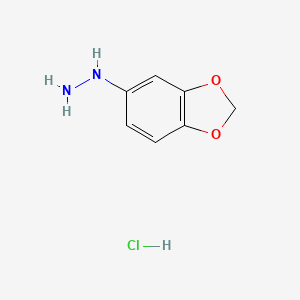

1,3-Benzodioxol-5-ylhydrazine hydrochloride

Description

BenchChem offers high-quality 1,3-Benzodioxol-5-ylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-5-ylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzodioxol-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-5-1-2-6-7(3-5)11-4-10-6;/h1-3,9H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHUONLKBGSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624459 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78865-48-2, 40483-63-4 | |

| Record name | Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78865-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40483-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility landscape, and handling protocols for 1,3-Benzodioxol-5-ylhydrazine hydrochloride (CAS: 40483-63-4).[1] Designed for pharmaceutical researchers and process chemists, this document moves beyond basic data listing to explore the mechanistic drivers of dissolution. It establishes a self-validating framework for solvent selection and includes a standardized Standard Operating Procedure (SOP) for solubility determination, addressing the scarcity of quantitative data in public literature for this specific intermediate.[1]

Chemical Identity & Physicochemical Profile

Understanding the structural basis of the compound is prerequisite to predicting its solubility behavior. 1,3-Benzodioxol-5-ylhydrazine hydrochloride is the monohydrochloride salt of the corresponding hydrazine base.[1][2]

| Property | Detail |

| IUPAC Name | (1,3-Benzodioxol-5-yl)hydrazine hydrochloride |

| Common Synonyms | 3,4-(Methylenedioxy)phenylhydrazine hydrochloride; Safrazine HCl |

| CAS Number | 40483-63-4 |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Physical Form | White to pale orange crystalline powder |

| Salt Stoichiometry | 1:1 (Monohydrochloride) |

| Key Functional Groups | Hydrazine (-NH-NH₃⁺ Cl⁻), Methylenedioxy bridge |

Structural Implications on Solubility

The molecule features a lipophilic methylenedioxy-benzene core and a highly polar, ionic hydrazinium chloride tail.[1] This amphiphilic nature dictates its solubility:

-

The Ionic Head (Hydrazinium): Drives solubility in water and high-dielectric protic solvents via ion-dipole interactions.[1]

-

The Lipophilic Tail (Benzodioxole): Limits solubility in pure water (counter-acting the salt effect) but enhances compatibility with organic co-solvents like DMSO or Methanol.

Solubility Landscape: Water vs. Organic Solvents[1][5][6]

The solubility of hydrazine salts is governed by the competition between Crystal Lattice Energy (holding the solid together) and Solvation Enthalpy (energy released when solvent surrounds ions).

A. Aqueous Solubility[5][7][8][9][10]

-

Status: Soluble

-

Mechanism: In water, the hydrochloride salt dissociates into the hydrated phenylhydrazinium cation and chloride anion.

-

pH Dependence: Solubility is pH-sensitive.[1]

-

Acidic/Neutral pH: Highly soluble (Ionic form maintained).

-

Basic pH (> pKa of hydrazine, approx 5-6): The salt converts to the free base (1,3-Benzodioxol-5-ylhydrazine).[1] The free base is significantly less soluble in water and may precipitate as an oil or solid.

-

B. Organic Solvent Solubility

Solubility in organics varies drastically based on solvent polarity and hydrogen bonding capability.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constant breaks ionic lattice; sulfoxide/amide groups solvate the cation effectively.[1] Recommended for stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Solubilizes via hydrogen bonding. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |

| Chlorinated | DCM, Chloroform | Low / Insoluble | Lacks sufficient polarity to overcome the lattice energy of the salt form. |

| Non-Polar | Hexane, Toluene, Ether | Insoluble | Complete mismatch. The ionic salt cannot interact with non-polar solvent matrices. |

C. Comparative Solubility Decision Tree

Figure 1: Solvent selection logic for 1,3-Benzodioxol-5-ylhydrazine HCl based on polarity and pH constraints.

Experimental Protocols (SOPs)

Since specific quantitative solubility values (mg/mL) are often batch-dependent or absent in public literature, researchers must validate solubility internally.[1]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at 25°C.[1]

-

Preparation: Weigh approximately 50 mg of 1,3-Benzodioxol-5-ylhydrazine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (Water, DMSO, or Ethanol).

-

Equilibration:

-

Cap tightly (use Parafilm to prevent evaporation).

-

Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.

-

-

Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter (or Nylon for aqueous).

-

Quantification:

-

Dilute the filtrate 100-fold.

-

Analyze via HPLC-UV (typically 230-250 nm detection) against a standard curve.[1]

-

Calculation:

.

-

Protocol B: Handling & Stability (Critical)

Hydrazine derivatives are prone to oxidation and can be toxic.

-

Oxidation Risk: The hydrazine moiety (-NHNH2) is a reducing agent.[1] Solutions in DMSO or water can oxidize upon prolonged exposure to air, turning dark brown/purple.

-

Mitigation:Always degas solvents (sparge with Nitrogen/Argon) before dissolving. Store solutions at -20°C.

-

-

Safety:

-

Toxicity: Hydrazines are potential genotoxins. Use a fume hood and double nitrile gloves.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

-

Mechanistic Insights & Research Implications

The Salt-Base Equilibrium

In drug development, this compound is often used as a building block for pyrazoles or hydrazones.[1] The transition between the salt and free base is a critical process variable.

-

Synthesis Implication: If your reaction requires the nucleophilic free base, you must add a base (e.g., Triethylamine, Carbonate) to the reaction mixture.[1] However, this will generate the free base in situ, which may alter solubility (potentially precipitating the intermediate).

-

Recrystallization Strategy: To purify the compound, dissolve it in hot ethanol (moderate solubility). If needed, add a drop of conc. HCl to ensure it remains protonated, then cool to induce crystallization. The salt form crystallizes much better than the free base.

Application in Biological Assays

When using this compound in cellular assays:

-

Stock Solution: Prepare in 100% DMSO (e.g., 100 mM).

-

Dilution: Dilute into aqueous media immediately before use.

-

Precipitation Check: Ensure the final concentration does not exceed the aqueous solubility limit (likely >10 mM for the salt, but lower if the buffer pH > 7.4 causes deprotonation).

References

-

ChemicalBook. (2025).[3] 3,4-Dimethylphenylhydrazine hydrochloride Properties and Solubility Data. Retrieved from [1]

-

BenchChem. (2025).[4] Technical Guide: Solubility of Phenylhydrazine Derivatives. Retrieved from [1]

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Retrieved from [1]

-

PubChem. (2025).[3] Compound Summary: 1,3-Benzodioxol-5-ylhydrazine hydrochloride (CID 22291622).[1][5] National Library of Medicine. Retrieved from [1]

-

Cayman Chemical. (2023).[6] Product Information: Hydrazine Derivatives Solubility in DMSO and Ethanol. Retrieved from [1][6]

Sources

- 1. BENZO[1,3]DIOXOL-5-YL-HYDRAZINE | CAS#:62646-09-7 | Chemsrc [chemsrc.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1,3-Benzodioxol-5-ylhydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Benzodioxol-5-ylhydrazine hydrochloride | C7H9ClN2O2 | CID 22291622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

safety data sheet (SDS) for 1,3-Benzodioxol-5-ylhydrazine hydrochloride handling

Technical Guidance for High-Potency Active Pharmaceutical Ingredients (HPAPI)

Part 1: Executive Summary & Core Directive

1,3-Benzodioxol-5-ylhydrazine hydrochloride (CAS: 40483-63-4), also known as 3,4-(methylenedioxy)phenylhydrazine hydrochloride, is a potent hydrazine derivative widely used as a building block in the synthesis of bioactive heterocycles (e.g., pyrazoles, indoles).[1]

While often perceived as "safer" than its liquid free-base counterparts due to its solid salt form, this compound retains the severe toxicological profile characteristic of the hydrazine class: acute toxicity, genotoxicity, and carcinogenicity .

This guide rejects the standard "copy-paste" SDS format. Instead, it provides a risk-based operational framework . We focus on the lifecycle of the chemical in your lab—from the moment the vial is opened to the destruction of the waste.

Part 2: Chemical Identity & Hazard Architecture[2][3]

To handle this compound safely, one must understand its structural reactivity. The hydrazine moiety (

Identification & Physical Properties

| Parameter | Specification |

| Chemical Name | 1,3-Benzodioxol-5-ylhydrazine hydrochloride |

| Synonyms | 3,4-(Methylenedioxy)phenylhydrazine HCl; 5-Hydrazino-1,3-benzodioxole HCl |

| CAS Number | 40483-63-4 |

| Molecular Formula | |

| Molecular Weight | 188.61 g/mol |

| Physical State | Off-white to beige crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol (Acidic in aqueous solution) |

The Hazard Matrix (GHS Classification)

Based on analogous hydrazine salts and specific vendor data.

| Hazard Class | Category | H-Code | Critical Hazard Statement |

| Acute Toxicity | Cat 3 | H301+H311+H331 | Toxic if swallowed, in contact with skin, or inhaled.[2] |

| Carcinogenicity | Cat 1B | H350 | May cause cancer. (Presumed human carcinogen) |

| Germ Cell Mutagenicity | Cat 2 | H341 | Suspected of causing genetic defects.[2] |

| STOT - RE | Cat 1 | H372 | Causes damage to organs (Liver, Kidneys, Blood) through prolonged exposure.[3][4] |

| Sensitization | Cat 1 | H317 | May cause an allergic skin reaction.[2][3][4] |

| Aquatic Toxicity | Acute 1 | H400 | Very toxic to aquatic life.[2][4] |

Scientist's Note: The "Toxic" label (Cat 3) often leads to complacency compared to "Fatal" (Cat 1/2). Do not be misled. Hydrazines are insidious; they are skin sensitizers and systemic poisons that absorb rapidly. The hydrochloride salt reduces vapor pressure but not toxicity.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[7]

The primary route of exposure for this solid is inhalation of dust and dermal contact during weighing or solubilization.

The Containment Hierarchy (Visualized)

Figure 1: Containment Strategy. Note that for carcinogenic powders, engineering controls (Isolators/Hoods) are mandatory, not optional.

PPE Specifics: The "Glove Trap"

Standard nitrile gloves offer limited protection against hydrazines in solution.

-

Dry Solid: Double Nitrile (minimum 5 mil) is acceptable.

-

Solution (DMSO/Water): Hydrazines can permeate nitrile.

-

Recommendation: Use Silver Shield (Laminate) or Butyl Rubber gloves for stock preparation. If dexterity requires nitrile, use the "Double-Glove & Change" protocol: Change outer gloves immediately upon any splash or every 30 minutes.

-

Part 4: Operational Protocols

Weighing & Transfer

Objective: Prevent dust generation and static dispersion.

-

Static Control: Use an anti-static gun or bar inside the balance enclosure. Hydrazine salts are often fluffy and prone to static fly-away.

-

No Metal Spatulas: While the HCl salt is more stable, trace free hydrazine can react with transition metals (Fe, Cu) to catalyze decomposition. Use ceramic or PTFE-coated spatulas .

-

The "Wet" Transfer: If possible, tare the solvent vial, add the solid, and then add solvent immediately to wet the powder, suppressing dust.

Solubilization

-

Exotherm Warning: Dissolving hydrazine salts in water or basic buffers can be slightly exothermic.

-

Stability: Solutions in DMSO or water are sensitive to oxidation by air.

-

Protocol: Degas solvents with Argon/Nitrogen before use. Store solutions in amber vials under inert gas at -20°C.

-

Reaction Setup

-

Venting: Hydrazine reactions often evolve nitrogen gas (

). Ensure reaction vessels are not sealed tight without a pressure relief mechanism (bubbler/balloon). -

Quenching: Never quench a hydrazine reaction with strong oxidants (e.g., concentrated bleach) directly, as this can generate heat and toxic chloramines.

Part 5: Emergency Response & Decontamination

Decontamination Logic

Neutralization of hydrazines requires oxidation, but "blind oxidation" is dangerous.

The Oxidant Dilemma:

-

Bleach (NaOCl): Effective but can produce carcinogenic N-nitrosamines or toxic chloramines if the pH is not controlled. It is also highly exothermic.

-

Permanganate (

): Effective but messy (manganese dioxide sludge). -

Enzymatic/Chemical (AKGA): Alpha-ketoglutaric acid reacts with hydrazines to form stable hydrazones (safe), but is expensive for large spills.

Recommended Spill Protocol (Solid):

Figure 2: Solid Spill Response Workflow.[5] Prioritize dust suppression over immediate chemical neutralization.

Waste Disposal

-

Segregation: Do not mix hydrazine waste with strong acids (liberates fumes) or strong oxidizers (fire hazard).

-

Labeling: Clearly label as "Hydrazine Derivative - Carcinogen - Toxic."

-

Destruction: Professional incineration is the only validated disposal method. Do not attempt to chemically neutralize large quantities in-house.

References

-

Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: 3,4-(Methylenedioxy)phenylhydrazine hydrochloride. Retrieved from (Note: Search CAS 40483-63-4).

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylhydrazine Hydrochloride. Retrieved from .

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. Retrieved from .

-

National Aeronautics and Space Administration (NASA). (2012). Organic Compound Turns Toxic Waste into Harmless Byproducts (AKGA Neutralization). Retrieved from .

-

International Agency for Research on Cancer (IARC). Hydrazine and Hydrazine Derivatives. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from .

Sources

- 1. CAS 40483-63-4 | 4H39-5-66 | MDL MFCD12031970 | 5-Hydrazino-1,3-benzodioxole hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. riccachemical.com [riccachemical.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Fischer Indole Synthesis of Substituted Indoles Utilizing 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

[Application Notes and Protocols]

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the Fischer indole synthesis, specifically employing 1,3-Benzodioxol-5-ylhydrazine hydrochloride as a key starting material for the generation of 6,7-methylenedioxyindole derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols for synthesis, and provides insights into experimental design, troubleshooting, and data interpretation. The content is structured to empower researchers with the technical knowledge and practical guidance necessary for the successful synthesis and application of these valuable heterocyclic motifs.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most robust and widely utilized methods for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction, which transforms arylhydrazines and enolizable carbonyl compounds into indoles, has been a cornerstone of heterocyclic chemistry for over a century.[1][3] Its versatility is demonstrated by its application in the total synthesis of numerous natural products, particularly alkaloids, and in the industrial production of pharmaceuticals, such as the triptan class of antimigraine drugs.[4][5]

The indole moiety is a privileged structure in drug discovery, appearing in a vast array of compounds with diverse biological activities.[5][6] The ability to introduce substituents onto the indole core is crucial for modulating the pharmacological properties of these molecules.[7] The use of substituted phenylhydrazines, such as 1,3-Benzodioxol-5-ylhydrazine hydrochloride, provides a direct route to indoles with specific substitution patterns on the benzene ring, in this case, a 6,7-methylenedioxy group. This functional group is a key feature in a number of pharmacologically active natural products and synthetic compounds.[8]

This guide will focus on the practical application of the Fischer indole synthesis using 1,3-Benzodioxol-5-ylhydrazine hydrochloride, providing researchers with the necessary tools to synthesize 6,7-methylenedioxyindoles efficiently and with a high degree of confidence.

Mechanistic Rationale: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism under acidic conditions.[4][9] A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine (1,3-Benzodioxol-5-ylhydrazine hydrochloride) and a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone.[1][9] This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.

-

Tautomerization to the Ene-hydrazine: The arylhydrazone then undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine.[4][10]

-

[9][9]-Sigmatropic Rearrangement: This is the key bond-forming step of the synthesis. The protonated ene-hydrazine undergoes a[9][9]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[2][4] This step is generally considered the rate-determining step of the reaction.[11]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring.[12] Subsequent elimination of a molecule of ammonia (or a primary amine if a substituted hydrazine is used) and a proton shift leads to the formation of the stable, aromatic indole ring.[9][10]

The choice of acid catalyst is critical and can influence reaction rates and yields.[13] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed.[11][14] The strength and concentration of the acid can affect the equilibrium of the initial steps and the rate of the final aromatization.[15]

Experimental Protocols

General Considerations and Safety Precautions

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly for the indolization step, to minimize side reactions.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine and other sensitive intermediates, potentially improving yields.

-

Safety: 1,3-Benzodioxol-5-ylhydrazine hydrochloride and other hydrazine derivatives should be handled with care as they are potentially toxic and carcinogenic.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 6,7-Methylenedioxy-2-phenylindole

This protocol details the synthesis of a representative 6,7-methylenedioxyindole from 1,3-Benzodioxol-5-ylhydrazine hydrochloride and acetophenone.

Materials:

-

1,3-Benzodioxol-5-ylhydrazine hydrochloride (1.0 eq)

-

Acetophenone (1.05 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

Procedure:

Step 1: Hydrazone Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3-Benzodioxol-5-ylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

-

Add acetophenone (1.05 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone may precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Alternatively, the crude hydrazone can be used directly in the next step after removal of the solvent under reduced pressure.

Step 2: Indolization

-

Place the dried hydrazone in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone) or a Lewis acid such as zinc chloride (2-3 eq).

-

Heat the mixture with stirring to 100-150 °C. The optimal temperature will depend on the specific substrate and catalyst. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-3 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of ~7-8.

-

The crude indole product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the Fischer indole synthesis as described in the protocol.

Caption: Workflow for the Fischer Indole Synthesis.

Data Presentation and Expected Outcomes

The successful synthesis of the target indole can be confirmed by a variety of analytical techniques.

| Parameter | Expected Outcome |

| Yield | 40-70% (highly dependent on the carbonyl partner and reaction conditions) |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Characteristic signals for the indole protons, the methylenedioxy protons (a singlet around 6.0 ppm), and the substituents at the 2- and 3-positions. |

| ¹³C NMR | Resonances corresponding to the carbons of the indole core and the substituents. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the target indole. |

| IR Spectroscopy | Characteristic N-H stretch for the indole (around 3400 cm⁻¹). |

Note: For detailed spectroscopic data of related compounds, refer to specialized chemical databases and literature.[17]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete hydrazone formation.- Insufficiently acidic conditions for indolization.- Decomposition of starting materials or intermediates. | - Ensure complete hydrazone formation by monitoring with TLC.- Use a stronger acid catalyst or increase the reaction temperature.- Conduct the reaction under an inert atmosphere. |

| Formation of Multiple Products | - Use of an unsymmetrical ketone leading to regioisomers.- Side reactions such as aldol condensation or Friedel-Crafts type reactions. | - For unsymmetrical ketones, the regioselectivity can sometimes be controlled by the choice of acid catalyst and reaction conditions.[15]- Optimize reaction temperature and time to minimize side reactions. |

| Dark, Tarry Reaction Mixture | - Polymerization or decomposition at high temperatures. | - Lower the reaction temperature and/or shorten the reaction time.- Consider a milder acid catalyst. |

| Difficulty in Isolating the Product | - Product is soluble in the aqueous workup solution.- Formation of an emulsion during extraction. | - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.- Break up emulsions by adding brine or filtering through celite. |

Conclusion: A Versatile Tool for Modern Drug Discovery

The Fischer indole synthesis, when applied with a nuanced understanding of its mechanism and practical considerations, remains a powerful and relevant tool for the synthesis of complex heterocyclic molecules. The use of 1,3-Benzodioxol-5-ylhydrazine hydrochloride as a precursor provides a direct and efficient pathway to 6,7-methylenedioxyindoles, a scaffold of considerable interest in the field of drug discovery.[][19][20] By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently employ this classic reaction to generate novel indole derivatives for a wide range of scientific applications.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Ghosh, C. K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2425–2433. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53695-53733. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. (2020). [Link]

-

Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Arkivoc, 2010(1), 60-80. [Link]

-

Cheong, P. H.-Y., et al. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(13), 4477–4483. [Link]

-

Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-451. [Link]

-

Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Cambridge University Press. Fischer Indole Synthesis. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

National Institutes of Health. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (2014). [Link]

-

ResearchGate. Fischer indole synthesis of phenylhydrazine hydrochloride salt and 1,3-cyclohexanedione. [Link]

-

National Institutes of Health. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). [Link]

-

PubMed. Discovery of meisoindigo derivatives as noncovalent and orally available Mpro inhibitors: their therapeutic implications in the treatment of COVID-19. (2024). [Link]

-

PrepChem.com. Synthesis of 1,3-benzodioxole dihydrochloride. [Link]

-

Organic Syntheses. 5-Benzo[4][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

- Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

PubChem. 1,3-Benzodioxol-5-ylhydrazine hydrochloride. [Link]

-

National Institutes of Health. Spectroscopic dataset of Hedione's derivatives gathered during process development. (2022). [Link]

-

Royal Society of Chemistry. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (2024). [Link]

-

ResearchGate. Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). [Link]

-

PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). [Link]

-

MDPI. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. (2023). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. Discovery of meisoindigo derivatives as noncovalent and orally available Mpro inhibitors: their therapeutic implications in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. testbook.com [testbook.com]

- 15. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. CAS 40483-63-4 | 4H39-5-66 | MDL MFCD12031970 | 5-Hydrazino-1,3-benzodioxole hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 17. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Application Note: Solvent Systems for 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

[1][2][3]

Part 1: Executive Summary

1,3-Benzodioxol-5-ylhydrazine hydrochloride (also known as 3,4-methylenedioxyphenylhydrazine HCl) is a critical building block for synthesizing tryptamine analogs, isoquinolines, and bioactive heterocycles via the Fischer Indole Synthesis.[1][2][3]

However, its dual nature presents a specific chemical engineering challenge:

-

The Salt Factor: As a hydrochloride salt, it is stable but non-nucleophilic and insoluble in the non-polar solvents often required for downstream processing.[3]

-

The Dioxole Factor: The methylenedioxy bridge is electron-rich, making the ring susceptible to oxidative cleavage or hydrolysis under strong Lewis acid conditions (e.g.,

,

This guide provides a validated solvent selection strategy that balances the solubility requirements of the salt with the chemical stability of the benzodioxole ring.

Part 2: Physicochemical Framework & Solubility[2][3]

The solubility profile of this molecule changes drastically depending on whether it exists as the hydrochloride salt or the free base. Successful reaction design requires "In-Situ Liberation" strategies.[1][2][3]

Table 1: Solubility Profile & Solvent Compatibility[1][3]

| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |

| Polar Protic | Methanol / Ethanol | High | High | Primary Reaction Media. Ideal for hydrazone formation.[1][2][3] |

| Polar Aprotic | DMSO / DMF | High | High | Use for difficult substrates.[3] Warning: High boiling points complicate workup.[2][3] |

| Weak Acid | Glacial Acetic Acid | Moderate | High | Ideal for Fischer Indole. Acts as both solvent and catalyst.[3] |

| Chlorinated | DCM / Chloroform | Insoluble | High | Excellent for extraction after neutralization.[1][3] |

| Ethers | THF / 1,4-Dioxane | Poor | Moderate | Good for biphasic reactions; requires phase transfer catalyst (PTC).[1][2][3] |

| Hydrocarbons | Toluene / Hexanes | Insoluble | Low | Anti-solvent. Use to precipitate the HCl salt or purified product.[3] |

Part 3: Solvent Selection Decision Matrix

The choice of solvent must be dictated by the reaction mechanism. We categorize this into two primary workflows: Nucleophilic Condensation (Hydrazone formation) and Sigmatropic Rearrangement (Fischer Indole).[2][3]

Figure 1: Decision tree for solvent selection based on mechanistic requirements.[1][2][3] Note the critical buffering step for condensation reactions.

Part 4: Detailed Experimental Protocols

Protocol A: Hydrazone Formation (In-Situ Neutralization)

Objective: Reacting 1,3-benzodioxol-5-ylhydrazine HCl with an aldehyde/ketone without isolating the unstable free base.[1][2][3]

The Challenge: The HCl salt is not nucleophilic. The nitrogen lone pair is protonated (

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equiv of 1,3-Benzodioxol-5-ylhydrazine hydrochloride in Ethanol (10 mL per gram) .

-

Buffering: Add 1.1 equiv of Sodium Acetate (NaOAc) anhydrous.

-

Addition: Add 1.0–1.1 equiv of the target aldehyde or ketone.[3]

-

Reaction: Stir at room temperature for 1–4 hours. If the ketone is sterically hindered, heat to reflux (78°C).[2]

-

Workup (Precipitation Method):

Protocol B: Fischer Indole Synthesis (The "Safe Acid" Route)

Objective: Cyclizing the hydrazone into an indole.[6]

Critical Risk: The methylenedioxy ring is an acetal.[3] Strong Lewis acids (e.g.,

Recommended Solvent System: Glacial Acetic Acid (AcOH).[1][3]

Step-by-Step Methodology:

Part 5: The "Benzodioxole Trap" (Troubleshooting)

The 1,3-benzodioxole moiety is robust, but not invincible.[2][3] Below is a failure analysis diagram for common solvent/reagent errors.

Figure 2: Stability profile of the methylenedioxy ring.[1][2][3] Strong Lewis acids must be avoided to prevent acetal cleavage.

Key Troubleshooting Tips:

-

Black Tar Formation: This usually indicates oxidation of the free hydrazine.[3] Ensure you are working under Nitrogen/Argon atmosphere, especially when heating.[2][3]

-

No Reaction (Condensation): Did you add the base (NaOAc)? If the pH is < 4, the hydrazine is protonated and cannot attack the carbonyl.

-

Low Yield (Indole): If using pure AcOH, the acidity might be too low.[2][3] Add 5% v/v conc.[2][3] HCl.

Part 6: References

-

Robinson, B. (1982).[2][3] The Fischer Indole Synthesis. Wiley-Interscience.[1][2][3] (Definitive text on mechanism and acid catalysis choices).

-

Manske, R. H. F., & Robinson, R. (1927).[2][3] A synthesis of harmaline and related alkaloids.[3] Journal of the Chemical Society, 240-252.[2][3] Link (Foundational work on methylenedioxy-phenylhydrazine stability).[1][2][3]

-

Sigma-Aldrich. (n.d.).[1][2][3] 1,3-Benzodioxol-5-ylhydrazine hydrochloride Product Sheet. Link (Physicochemical properties).[1][2][3]

-

Hughes, D. L. (1993).[2][3] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1][2][3] Link (Review of solvent effects).[1][2][3]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 1,3-Benzodioxol-5-ylhydrazine Hydrochloride During Storage

Welcome to the technical support center for 1,3-Benzodioxol-5-ylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, we will address common challenges encountered during its storage, with a focus on preventing oxidative degradation. Our approach is rooted in established chemical principles and practical laboratory experience to provide you with a self-validating system for maintaining the quality of your materials.

Frequently Asked Questions (FAQs)

Q1: My previously white 1,3-Benzodioxol-5-ylhydrazine hydrochloride has developed a yellow or brownish tint. What does this color change signify?

A1: A color change from white to yellow or brown is a primary indicator of product degradation, most commonly due to oxidation.[1] Arylhydrazines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] While a slight discoloration may not immediately render the product unusable for all applications, it is a clear sign that the material's purity is compromised and that storage conditions should be reassessed.

Q2: Can I still use the discolored reagent in my experiments?

A2: The usability of discolored 1,3-Benzodioxol-5-ylhydrazine hydrochloride depends on the sensitivity of your application. For less sensitive reactions, it might still be viable, but for applications requiring high purity, such as in pharmaceutical development, using a discolored reagent is not recommended as it can lead to inconsistent results and the formation of unwanted byproducts. It is advisable to use a fresh, high-purity batch for critical experiments.[1]

Q3: What is the ideal storage temperature for this compound?

A3: For optimal stability, 1,3-Benzodioxol-5-ylhydrazine hydrochloride should be stored in a cool, dry, and dark place.[2][3] Refrigeration is generally recommended, but it is crucial to prevent moisture condensation when bringing the container to room temperature.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, it is highly recommended to store 1,3-Benzodioxol-5-ylhydrazine hydrochloride under an inert atmosphere, such as nitrogen or argon.[1][4] This is the most effective way to prevent aerial oxidation, which is the primary cause of degradation.

Troubleshooting Guide: Diagnosing and Resolving Storage Issues

This section provides a more in-depth approach to troubleshooting common problems encountered during the storage of 1,3-Benzodioxol-5-ylhydrazine hydrochloride.

Issue 1: Rapid or Unexpected Discoloration

-

Observation: The solid material shows a noticeable color change within a short period after opening the container.

-

Potential Cause: This is a strong indication of exposure to atmospheric oxygen. The hydrazine moiety is susceptible to oxidation, which can be accelerated by exposure to air and light.[1]

-

Troubleshooting Steps:

-

Verify Inert Atmosphere: Ensure that the container is properly sealed and has been backfilled with an inert gas like nitrogen or argon after each use.[4]

-

Check for Container Leaks: Inspect the container and its seal for any signs of damage that could allow air to enter.

-

Minimize Headspace: If a significant portion of the reagent has been used, consider transferring the remaining material to a smaller container to reduce the volume of the headspace, which should then be purged with inert gas.

-

Issue 2: Inconsistent Experimental Results

-

Observation: Reactions using 1,3-Benzodioxol-5-ylhydrazine hydrochloride from a previously reliable batch are now giving lower yields or unexpected byproducts.

-

Potential Cause: This is often a consequence of using a partially degraded reagent. Oxidized hydrazine derivatives can have different reactivity profiles and may introduce impurities into the reaction mixture.

-

Troubleshooting Steps:

-

Purity Assessment: If possible, analyze the purity of the stored reagent using techniques like NMR or HPLC to quantify the level of degradation.

-

Use a Fresh Batch: For critical experiments, always use a new, unopened container of the reagent to establish a baseline for your reaction's performance.

-

Review Handling Procedures: Ensure that the reagent is handled quickly when being dispensed and that the container is not left open to the atmosphere for extended periods.

-

Best Practices for Storage and Handling

To ensure the long-term stability of 1,3-Benzodioxol-5-ylhydrazine hydrochloride, it is crucial to adhere to stringent storage and handling protocols.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents aerial oxidation of the sensitive hydrazine group.[4] |

| Temperature | Cool and dry (Refrigerated) | Slows down the rate of potential degradation reactions.[3] |

| Light | Dark (Amber vial or stored in the dark) | Minimizes light-induced degradation.[1] |

| Container | Tightly sealed, appropriate size | Prevents exposure to air and moisture.[3] |

Step-by-Step Protocol for Aliquoting and Storage

-

Preparation: Before opening the main container, have all necessary tools and smaller, dry vials ready in a controlled environment, preferably a glove box or under a stream of inert gas.

-

Inert Atmosphere: If not using a glove box, ensure a gentle, positive pressure of nitrogen or argon is flowing into the main container as you open it.

-

Dispensing: Quickly weigh and dispense the desired amount of the reagent into the smaller vials.

-

Sealing: Tightly seal the smaller vials, and before fully tightening the cap, flush the headspace with inert gas.

-

Main Container: Before resealing the main container, flush the headspace with inert gas.

-

Labeling: Clearly label all aliquoted vials with the compound name, date, and storage conditions.

-

Storage: Place the main container and the aliquoted vials in a cool, dark, and dry location.

Troubleshooting Workflow

Caption: Troubleshooting workflow for storage issues.

References

-

Huang, G., & co-workers. (n.d.). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. PMC. Retrieved from [Link]

-

Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Retrieved from [Link]

-

Various Authors. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Hydrazine - Risk Management and Safety. University of California, Berkeley. Retrieved from [Link]

-

Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

-

Unknown. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]

-

Unknown. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

-

The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. University of Connecticut. Retrieved from [Link]

-

Unknown. (n.d.). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. PMC. Retrieved from [Link]

-

Reddit User. (2020, March 17). Advice on storing/handling hydrazine. Reddit. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

-

Eastchem. (2025, August 25). Common Applications and Maintenance of Hydrazine Hydrate. Eastchem. Retrieved from [Link]

Sources

recrystallization solvents for 1,3-Benzodioxol-5-ylhydrazine hydrochloride

Technical Support Guide: Recrystallization of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

Executive Summary & Chemical Context

Compound: 1,3-Benzodioxol-5-ylhydrazine hydrochloride (also known as 3,4-Methylenedioxyphenylhydrazine HCl).[1] CAS: 886474-03-3 (HCl salt); 53475-15-3 (Free base).[1] Application: Critical intermediate for the synthesis of indole derivatives (via Fischer Indole Synthesis) and pyrazoles.

Technical Challenge: Aryl hydrazines are prone to rapid auto-oxidation, leading to "pinking" or "browning" of the crystals.[1] The hydrochloride salt stabilizes the hydrazine moiety, but improper solvent choice or handling can lead to decomposition, oiling out, or hydrazone formation (if ketone solvents are used erroneously).

Solvent Selection Matrix

CRITICAL WARNING: Never use Acetone , MEK , or Ethyl Acetate as primary solvents.[1] Hydrazines react rapidly with ketones and aldehydes to form stable hydrazones , irreversibly consuming your product.

| Solvent System | Role | Suitability | Technical Notes |

| Ethanol (Abs.) | Primary | Excellent | High solubility at boiling; low at 0°C. Best balance of recovery and purity.[1] |

| Water + conc.[1] HCl | Primary | Good | Use for highly impure, dark crude.[1] The HCl suppresses solubility via the Common Ion Effect . |

| MeOH / Et₂O | Solvent/Anti-solvent | Moderate | Use if the compound is too soluble in Ethanol.[1] Dissolve in min. MeOH, precipitate with Ether.[1] |

| Acetone/Ketones | FORBIDDEN | N/A | CHEMICALLY INCOMPATIBLE. Forms hydrazones immediately.[1] |

Optimized Recrystallization Protocol

Method A: The Ethanol Standard (Recommended for >90% Purity Crude) This method minimizes thermal stress and oxidative exposure.

-

Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

-

Dissolution: Add absolute ethanol dropwise while heating to a gentle reflux (approx. 78°C).

-

Decolorization (Optional): If the solution is dark red/brown, remove from heat, add activated charcoal (1-2% w/w), and boil for 2 minutes. Filter hot through a pre-warmed Celite pad.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature (20-25°C) under an inert atmosphere (N₂ or Ar) if possible.

-

Precipitation: Once ambient temperature is reached, transfer to an ice bath (0-4°C) for 1 hour.

-

Collection: Filter via vacuum filtration. Wash the cake with cold diethyl ether (removes colored organic impurities without dissolving the salt).

Method B: The Acidified Water Method (For Dark/Decomposed Crude)

-

Dissolve crude in minimum boiling water.

-

Add activated charcoal, boil for 2 mins, and filter hot.

-

To the hot filtrate, add conc. HCl (approx. 10-20% of the water volume).[1]

-

Mechanism: The excess Cl⁻ ions shift the equilibrium toward the solid salt (Le Chatelier’s principle), forcing rapid crystallization.

-

Cool to 0°C and filter.

Troubleshooting & FAQs

Q1: My crystals are turning pink/red immediately after filtration. Why? A: This is the hallmark of aryl hydrazine oxidation .[1]

-

Cause: The hydrazine group (-NHNH₂) oxidizes to form diazonium or azo species upon exposure to air and light.[1]

-

Fix:

-

Wash the final crystals with cold diethyl ether immediately after filtration to remove the surface oxidation layer.[1]

-

Dry the crystals in a vacuum desiccator protected from light.

-

Store under Nitrogen/Argon at -20°C.

-

Q2: The product "oiled out" instead of crystallizing. How do I fix it? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too rapidly.

-

Immediate Fix: Reheat the mixture until the oil redissolves. Add a seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Process Adjustment: Add a small amount of the primary solvent (Ethanol) to slightly dilute the solution, preventing the liquid-liquid phase separation.

Q3: Can I use Ethyl Acetate? A: Proceed with caution. While not a ketone, ethyl acetate can undergo aminolysis with hydrazines over long periods or at high heat, forming hydrazides. It is safer to stick to Alcohols or Water/Acid systems.[1]

Q4: My yield is very low (<40%). A: The salt is likely too soluble in the mother liquor.

-

Solution: If using Ethanol, add Diethyl Ether (anti-solvent) dropwise to the cold mother liquor until turbidity persists, then re-cool. If using Water, add more conc.[1] HCl to force the salt out of solution.[1]

Process Visualization (Workflow)

Caption: Decision tree for selecting the optimal recrystallization pathway based on crude purity.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for aryl hydrazine purification via ethanol/water).

-

Org. Synth. 1922, 2, 71. Phenylhydrazine Hydrochloride. Link (Foundational protocol for purifying hydrazine salts using the Common Ion Effect/HCl).[1]

- Cayman Chemical.Product Information: 3,4-Methylenedioxyphenylhydrazine HCl. (General handling and stability data for methylenedioxy-substituted amines).

-

Zubrick, J. W. The Organic Chem Lab Survival Manual. Wiley.[1] (Techniques for preventing "oiling out" in amine salts).

-

PubChem Compound Summary. 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Link (Chemical structure and physical property verification).[1]

Sources

Technical Support Center: 1,3-Benzodioxol-5-ylhydrazine Hydrochloride Stability & Degradation

[1]

Status: Operational | Last Updated: February 15, 2026 Topic: Degradation Kinetics & Impurity Profiling Target Audience: Medicinal Chemists, Analytical Scientists, Process Engineers[1]

Welcome to the Technical Support Center

You are likely here because your aliquot of 1,3-Benzodioxol-5-ylhydrazine hydrochloride (also known as 3,4-methylenedioxyphenylhydrazine HCl) has changed color, lost solubility, or is showing "ghost peaks" in your LC-MS data.

This compound is a metastable aryl hydrazine. While the hydrochloride salt confers some stability, the free base generated in situ or exposed to environmental stress is highly reactive. This guide deconstructs the degradation mechanisms and provides actionable recovery protocols.

Module 1: Visual Diagnostics & Preliminary Status[1]

Current State: Solid Powder or Solution?

| Observation | Likely Diagnosis | Actionable Status |

| White / Off-White Crystalline Solid | Pristine. High purity (>98%).[1] | Safe to use. Keep desiccated at -20°C. |

| Pale Pink / Beige Tint | Early Oxidation. Trace formation of azo/diazenyl species. | Usable for most synthesis. Purify if using for kinetic studies. |

| Deep Brown / Red Sticky Solid | Advanced Degradation. Significant polymerization and oxidative dehydrazination. | CRITICAL FAILURE. Recrystallize or discard. Do not use. |

| Turbidity in Solution | Free Base Precipitation or Dimer Formation. | Check pH. Ensure pH < 4. If acidic and turbid, degradation has occurred. |

Module 2: Chemical Degradation Pathways

Understanding how the molecule breaks down is the key to preventing it. The degradation of 1,3-Benzodioxol-5-ylhydrazine is driven primarily by Oxidative Dehydrazination and Radical Coupling .[1]

The Degradation Cascade

-

Oxidation (The Trigger): Exposure to air (O2) or oxidants converts the hydrazine (-NHNH2) to a Diazene intermediate (-N=NH).

-

Nitrogen Extrusion: The diazene is unstable and extrudes nitrogen gas (N2), leaving behind a reactive Aryl Radical .

-

Terminal Products:

-

1,3-Benzodioxole: The aryl radical abstracts a hydrogen atom from the solvent (reverting to the parent arene).

-

Biaryl Dimers: Two aryl radicals couple to form 5,5'-bi-1,3-benzodioxole .[1]

-

Aryl Halides: In the presence of metal ions (e.g., Cu(II)), the radical can abstract a halogen.

-

Pathway Visualization

Caption: Mechanistic flow of oxidative degradation and condensation reactions for 1,3-Benzodioxol-5-ylhydrazine.

Module 3: Troubleshooting & FAQs

Q1: I see an extra peak in my HPLC at a higher retention time. What is it?

Diagnosis: This is likely 1,3-Benzodioxole (the de-aminated parent arene) or a Hydrazone derivative.[1]

-

Mechanism: If you used Acetone or Methanol containing trace formaldehyde during preparation, the hydrazine reacted to form a hydrazone.

-

Verification: Check the mass spectrum.[2]

-

Parent Mass: ~152 Da (Free base).

-

Hydrazone (with Acetone): ~192 Da (+40 Da).

-

1,3-Benzodioxole: ~122 Da (-30 Da, loss of N2H2).[1]

-

-

Fix: NEVER use ketone solvents (Acetone, MEK) with hydrazines. Use fresh Acetonitrile or Ethanol.

Q2: My reaction yield is low, and the mixture turned dark red immediately.

Diagnosis: Metal-catalyzed oxidation.

-

Cause: Trace metal ions (Cu, Fe) in your solvent or reagents catalyze the conversion of hydrazine to diazonium/radical species, leading to "tar" (polymers).

-

Fix: Add a chelator (EDTA) or ensure all solvents are degassed and high-purity.[1] Perform the reaction under an Argon balloon.

Q3: Can I store the solution overnight?

Answer: No.

-

In solution, the hydrochloride salt equilibrium shifts, releasing small amounts of free base which oxidizes rapidly.

-

Data: Degradation of 5-10% can occur within 4 hours at room temperature in oxygenated solvents.

-

Protocol: Prepare solutions immediately before use. If storage is unavoidable, freeze at -80°C in degassed solvent.

Module 4: Standardized Analytical Protocol (HPLC)

Use this method to quantify purity and identify degradation products.[2][3]

Method Parameters:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes hydrazine) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 285 nm (Characteristic for benzodioxole ring) |

| Gradient | 5% B to 95% B over 10 minutes |

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL of 0.1% Formic Acid in Water/MeCN (50:50) .

-

Crucial: Do not use pure organic solvent; keep the pH acidic to maintain the HCl salt form.

-

Inject immediately.

Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying specific degradation modes based on visual and mass spectral data.

References

-

Oxidation of Aryl Hydrazines

-

Analytical Standards & Stability

-

General Hydrazine Degradation Mechanisms

- Title: The Chemical and Biochemical Degrad

- Source: SciSpace / Air Force Research Lab.

-

URL:[Link]

-

Safety Data & Handling

Sources

- 1. BENZO[1,3]DIOXOL-5-YL-HYDRAZINE | CAS#:62646-09-7 | Chemsrc [chemsrc.com]

- 2. dspace.ceu.es [dspace.ceu.es]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 40483-63-4 | 4H39-5-66 | MDL MFCD12031970 | 5-Hydrazino-1,3-benzodioxole hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. 1,3-Benzodioxol-5-ylhydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Validation & Comparative

Comparative Analytical Guide: 1H NMR Spectrum of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

Executive Summary

This guide provides an in-depth analysis of the 1H NMR spectrum of 1,3-Benzodioxol-5-ylhydrazine hydrochloride (CAS: 40483-63-4), a critical intermediate in the synthesis of indole-based therapeutics and hydrazone ligands.

The primary analytical challenge with this compound lies in differentiating it from its metabolic precursors (amines) and structural analogs (phenylhydrazines). This guide compares the spectral signature of 1,3-Benzodioxol-5-ylhydrazine HCl against Phenylhydrazine HCl and 4-Methoxyphenylhydrazine HCl , establishing a self-validating protocol for structural confirmation.

Chemical Profile & Structural Logic

Before interpreting the spectrum, we must understand the electronic environment. The molecule consists of an electron-rich 1,3-benzodioxole ring substituted at the 5-position with a hydrazine hydrochloride moiety.

-

Methylenedioxy Group (-OCH₂O-): A strong electron-donating group (EDG) that shields the aromatic ring protons.

-

Hydrazine Salt (-NH-NH₃⁺): Unlike the free base, the protonated hydrazine acts as an electron-withdrawing group (EWG) via induction (-I), causing a slight downfield shift of the ortho protons relative to the amine precursor.

Structural Diagram

Figure 1: Electronic effects influencing the chemical shifts of 1,3-Benzodioxol-5-ylhydrazine HCl.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening of the hydrazine protons, DMSO-d₆ is the mandatory solvent. Protic solvents like Methanol-d₄ (CD₃OD) will cause the disappearance of NH protons due to rapid deuterium exchange.

Step-by-Step Preparation[1][2]

-

Massing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: If the salt is hygroscopic, ensure the DMSO is from a fresh ampule to avoid water peaks overlapping with the aromatic region.

-

-

Homogenization: Vortex for 30 seconds. Sonicate if necessary (salts can be stubborn).

-

Acquisition: Run at 298 K with a standard proton pulse sequence (e.g., zg30). Set relaxation delay (D1) to ≥ 1.0 s to ensure full integration of aromatic protons.

Spectral Analysis: The Fingerprint

The spectrum of 1,3-Benzodioxol-5-ylhydrazine HCl is defined by three distinct regions.

Region A: The Diagnostic Singlet (5.90 – 6.05 ppm)

The most reliable identifier is the methylenedioxy protons .

-

Shift:

5.96 ppm (approx). -

Multiplicity: Singlet (s).

-

Integration: 2H.

-

Significance: This peak distinguishes the compound from standard Phenylhydrazine (no peak here) and 4-Methoxyphenylhydrazine (methoxy singlet is at ~3.7 ppm).

Region B: The Aromatic Zone (6.40 – 7.00 ppm)

The 1,2,4-substitution pattern creates a specific splitting pattern.

-

H-4 (Ortho to Hydrazine):

6.45 – 6.55 ppm (d, -

H-6 (Ortho to Hydrazine/Oxygen):

6.65 – 6.75 ppm (dd, -

H-7 (Meta to Hydrazine):

6.75 – 6.85 ppm (d, -

Interpretation: The protons are shielded relative to benzene (

7.26) due to the oxygen atoms, but H-4 and H-6 are slightly deshielded relative to the free base amine due to the cationic hydrazine group.

Region C: The Exchangeable Protons (8.00 – 10.50 ppm)

In DMSO-d₆, the hydrochloride salt protons are visible but broad.

-

Shift: Broad hump centered around 9.0 – 10.0 ppm.

-

Integration: 4H total (-NH-NH₃⁺).

-

Behavior: This peak may split into two distinct broad singlets (1H and 3H) in extremely dry, acid-free DMSO, but usually appears as a single coalesced broad peak.

Comparative Analysis

To validate the identity of your compound, compare its spectral features against its closest analogs. This "Differential Diagnosis" approach prevents misidentification.

Table 1: Chemical Shift Comparison (in DMSO-d₆)

| Feature | 1,3-Benzodioxol-5-ylhydrazine HCl | Phenylhydrazine HCl | 4-Methoxyphenylhydrazine HCl |

| Key Aliphatic Signal | None | ||

| Aromatic Region | |||

| Aromatic Pattern | Asymmetric (1,2,4-sub) | Complex Multiplet | Symmetric Doublets |

| Hydrazine NH | Broad ( | Broad ( | Broad ( |

Analytical Decision Tree

Figure 2: Rapid identification logic for aryl hydrazine salts.

Troubleshooting & Impurities

Common issues when analyzing this specific hydrazine:

-

Aniline Contamination:

-

Source: Incomplete reduction of the diazonium intermediate or degradation.

-

Detection: Look for a sharp singlet (NH₂) around 4.5–5.0 ppm (if free base) or a shift in the aromatic region. The aniline derivative (3,4-methylenedioxyaniline) has aromatic signals slightly upfield of the hydrazine salt.

-

-

Solvent Peaks:

-

DMSO: Quintet at 2.50 ppm.

-

Water: Broad singlet at 3.33 ppm. Ensure the water peak does not obscure the -OCH₃ region if comparing with methoxy analogs.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22291622, 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Retrieved from [Link]

A Comparative Guide to Elemental Analysis Standards for 1,3-Benzodioxol-5-ylhydrazine hydrochloride

Executive Summary

This guide provides a comprehensive technical comparison of elemental analysis standards for 1,3-Benzodioxol-5-ylhydrazine hydrochloride (CAS: 40483-63-4), a key intermediate in pharmaceutical synthesis. We delve into the two critical facets of elemental analysis for this compound: the verification of its empirical formula through Carbon, Hydrogen, and Nitrogen (CHN) analysis, and the quantification of trace elemental impurities as mandated by global pharmacopeial standards. This document furnishes researchers, analytical chemists, and quality control professionals with the theoretical basis, comparative standards, detailed experimental protocols, and data interpretation frameworks necessary for ensuring the purity, safety, and regulatory compliance of this compound.

Introduction: The Analytical Imperative

1,3-Benzodioxol-5-ylhydrazine hydrochloride (C₇H₉ClN₂O₂) is a hydrazine derivative widely utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity and safety of this starting material are paramount, as any contaminants can carry through the manufacturing process, potentially affecting the final drug product's efficacy and patient safety. Elemental analysis serves as a fundamental tool for quality control, providing two distinct but equally critical sets of information:

-

Stoichiometric Verification (CHN Analysis): This technique confirms the compound's empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen. It is a primary method for assessing the purity of a synthesized batch and verifying its identity.[1] A significant deviation from the theoretical values can indicate the presence of residual solvents, starting materials, or other organic impurities.

-

Trace Elemental Impurity Profiling: Modern pharmaceutical regulations, spearheaded by the International Council for Harmonisation (ICH) Q3D guideline and adopted by pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), mandate strict control over toxic elemental impurities.[3][4][5] These contaminants can be introduced from catalysts, reagents, manufacturing equipment, or raw materials.[4]

This guide will compare the standards for both types of analysis and provide actionable protocols for their implementation in a regulated laboratory environment.

Theoretical Framework of Core Analytical Techniques

CHN Combustion Analysis

This technique operates on the principle of complete combustion. A precisely weighed sample of 1,3-Benzodioxol-5-ylhydrazine hydrochloride is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are passed through a series of detectors, typically thermal conductivity detectors, to quantify each component. The instrument's software then calculates the mass percentage of C, H, and N in the original sample.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

For the determination of trace elemental impurities, ICP-MS is the gold standard recommended by USP <233>.[6][7] The process involves introducing a sample, typically after acid digestion, into a high-temperature argon plasma (around 6,000–10,000 K). The plasma desolvates, atomizes, and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification of individual elements.[8]

Comparative Analysis of Standards

Standard for Stoichiometric Verification (CHN)

The primary standard for CHN analysis is the theoretical composition derived from the compound's molecular formula, C₇H₉ClN₂O₂ (Molecular Weight: 188.61 g/mol ).[9][10]

| Element | Theoretical Mass % | Acceptance Criteria |

| Carbon (C) | 44.58% | ± 0.4% |

| Hydrogen (H) | 4.81% | ± 0.4% |

| Nitrogen (N) | 14.85% | ± 0.4% |

| Acceptance Criteria Rationale: A deviation of no more than ±0.4% from the theoretical value is a widely accepted industry and academic standard for confirming the identity and purity of a small molecule compound.[1] Larger deviations necessitate further investigation, such as by NMR or mass spectrometry, to identify potential impurities. |

Standards for Elemental Impurities

The standards for elemental impurities are not compound-specific but are based on the drug product's route of administration and daily dose. The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values for 24 elements, which are categorized into classes based on their toxicity and likelihood of occurrence.[5][6]

Table 2: Key Elemental Impurity Limits (Oral Administration)

| Element | Class | Permitted Daily Exposure (PDE) (µ g/day ) |

| Cadmium (Cd) | 1 | 5 |

| Lead (Pb) | 1 | 5 |

| Arsenic (As) | 1 | 15 |

| Mercury (Hg) | 1 | 30 |

| Cobalt (Co) | 2A | 50 |

| Vanadium (V) | 2A | 100 |

| Nickel (Ni) | 2A | 200 |

| Palladium (Pd) | 2B | 100 |

| Platinum (Pt) | 2B | 100 |

| Copper (Cu) | 3 | 3000 |

| Tin (Sn) | 3 | 6000 |

| This table represents a selection of key elements. A full risk assessment must consider all elements listed in ICH Q3D. |

The core requirement is to perform a risk assessment to determine which elemental impurities are likely to be present in the final drug product.[5] This assessment informs the testing strategy for raw materials like 1,3-Benzodioxol-5-ylhydrazine hydrochloride.

Experimental Protocols

Protocol for CHN Analysis

This protocol describes a standard procedure for verifying the empirical formula.

Instrumentation: Standard CHN Elemental Analyzer. Reference Standard: A certified organic standard with known C, H, and N content (e.g., Acetanilide) should be used for calibration and verification.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified reference material.

-

Sample Preparation: Accurately weigh 1-3 mg of 1,3-Benzodioxol-5-ylhydrazine hydrochloride into a tin capsule. Record the weight precisely.

-

Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the combustion sequence.

-

Data Acquisition: The instrument software will automatically calculate and report the percentage of C, H, and N.

-

System Suitability: Run a check standard after a set number of samples (e.g., every 10 samples) to ensure the system remains in a calibrated state. The results for the check standard must fall within its certified acceptance range.

-

Comparison: Compare the experimental results for the sample to the theoretical values in Table 1.

Protocol for Elemental Impurity Analysis via ICP-MS

This protocol is designed to meet the requirements of USP <232> and <233>.[4]

Instrumentation: ICP-MS system. Reference Standards: Certified multi-element stock solutions traceable to a national metrology institute like NIST are required for calibration.[11]

Step-by-Step Methodology:

-

Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.1 g of 1,3-Benzodioxol-5-ylhydrazine hydrochloride into a clean microwave digestion vessel. b. Carefully add 5 mL of concentrated nitric acid (trace metal grade).[5] c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to 200°C and hold for 20 minutes to ensure complete digestion. e. After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for analysis. Causality: Microwave digestion in a closed vessel is critical to prevent the loss of volatile elements (like Mercury) and to ensure the complete breakdown of the organic matrix, which would otherwise interfere with the plasma.[7]

-

Instrument Calibration: Prepare a series of calibration standards from the certified stock solutions, covering the expected concentration range of the target elements. The calibration curve should have a correlation coefficient (r²) of ≥0.99 for each element.

-

Method Validation: The analytical procedure must be validated for specificity, accuracy, and precision as per USP <233>.[7][12]

-

Accuracy: Perform spike recovery studies by adding known amounts of each target element to the sample matrix at three levels (e.g., 50%, 100%, and 150% of the target limit). The mean recovery should be between 70% and 150%.[12]

-

Precision (Repeatability): Analyze at least six independent samples spiked at 100% of the target limit. The relative standard deviation (RSD) must be ≤20%.[12]

-

-

Sample Analysis: Aspirate the prepared sample solution into the ICP-MS.

-

Data Interpretation: Quantify the concentration of each element against the calibration curve. The final concentration in the original solid sample is then calculated, taking into account the initial sample weight and dilution factor. This result is used in the overall risk assessment for the final drug product.

Visualization of Analytical Workflows

General Elemental Analysis Workflow

Caption: Workflow for comprehensive elemental analysis.

ICH Q3D Risk Assessment Logic

Caption: Decision tree for elemental impurity risk assessment.

Conclusion

Rigorous elemental analysis is a non-negotiable aspect of quality control for pharmaceutical intermediates like 1,3-Benzodioxol-5-ylhydrazine hydrochloride. A dual approach is required: CHN analysis provides fundamental confirmation of identity and purity against theoretical standards, while ICP-MS analysis, guided by the risk-based framework of ICH Q3D and USP <232>/<233>, ensures patient safety by controlling potentially toxic elemental impurities. By implementing validated, robust analytical protocols as outlined in this guide, researchers and manufacturers can ensure their materials meet the stringent quality and safety standards demanded by the global pharmaceutical industry.

References

-

Agilent Technologies. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from Agilent Technologies. [Link]

-

Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from Intertek. [Link]

-

PubChem. (n.d.). 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Retrieved from PubChem. [Link]

-

JYX. (2018, May 22). Determination of Elemental Impurities in Pharmaceutical Products using Inductively Coupled Plasma Emission Spectrometry. Retrieved from JYX. [Link]

-

Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from Reagecon. [Link]

- Patel, D. et al. (2021). Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. International Journal of Pharmaceutical and Biological Archives.

-

Spectroscopy Online. (2013, January 31). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from Spectroscopy Online. [Link]

-

Singh, V. K., Verma, S. K., & Swain, S. R. (2021). Multielemental Screening and Analytical Method Validation for Determination of Elemental Impurity in Sucroferric Oxyhydroxide by Using (ICP-MS). Journal of Pharmaceutical Research International, 33(45A), 273-280. [Link]

-

ResearchGate. (n.d.). The elemental analysis (CHN) of the synthesized ligands and their complexes. Retrieved from ResearchGate. [Link]

-